molecular formula C10H10N2O6 B1582611 2,4-Dinitrophenyl butyrate CAS No. 24273-19-6

2,4-Dinitrophenyl butyrate

Cat. No.: B1582611
CAS No.: 24273-19-6
M. Wt: 254.2 g/mol
InChI Key: SBVYGYGWGWKSIL-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl butyrate is an organic compound with the molecular formula C10H10N2O6. It belongs to the class of dinitrophenyl esters and is known for its applications in various scientific fields. This compound is characterized by the presence of two nitro groups attached to the phenyl ring and a butyrate ester group.

Mechanism of Action

Target of Action

The primary target of 2,4-Dinitrophenyl butyrate is the enzyme pancreatic lipase . Pancreatic lipase plays a crucial role in the digestion of dietary fats by breaking down complex triglycerides into simpler fatty acids and glycerol. By inhibiting this enzyme, this compound can affect the absorption of dietary fats.

Mode of Action

This compound acts as a strong inhibitor of pancreatic lipase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates, the dietary triglycerides. This inhibition disrupts the normal process of fat digestion, leading to a decrease in the absorption of dietary fats.

Biochemical Pathways

The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway . Under normal conditions, pancreatic lipase breaks down dietary triglycerides into monoglycerides and free fatty acids, which are then absorbed by the intestinal cells. The inhibition of pancreatic lipase by this compound prevents this breakdown, leading to a decrease in the absorption of dietary fats .

Pharmacokinetics

Based on the known pharmacokinetics of similar compounds, it can be inferred that this compound may exhibitnonlinear pharmacokinetics Nonlinear pharmacokinetics can affect the bioavailability of the compound, potentially leading to unpredictable effects at different doses .

Result of Action

The primary result of the action of this compound is a decrease in the absorption of dietary fats due to the inhibition of pancreatic lipase . This can lead to a decrease in the caloric intake from fats, potentially contributing to weight loss.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the ionization state of the compound, potentially affecting its absorption and interaction with pancreatic lipase. Additionally, the presence of other compounds, such as other medications or dietary components, can affect the absorption and metabolism of this compound, potentially influencing its efficacy and safety .

Biochemical Analysis

Biochemical Properties

2,4-Dinitrophenyl butyrate plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It has been found to be a strong inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats . Additionally, this compound has been used as a marker for proteolytic enzymes, indicating its interaction with these biomolecules . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting key enzymes involved in metabolic processes. For instance, its inhibition of pancreatic lipase affects the breakdown and absorption of dietary fats, which can have downstream effects on cellular metabolism . Additionally, this compound has been shown to have radical scavenging activity, which can protect cells from oxidative stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme inhibition. It binds to the active sites of enzymes such as pancreatic lipase, preventing them from catalyzing their respective reactions . This binding interaction is crucial for its role as an inhibitor. Furthermore, the radical scavenging activity of this compound involves neutralizing free radicals, thereby protecting biomolecules from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit pancreatic lipase without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including potential damage to tissues and organs . These threshold effects highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid metabolism. It interacts with enzymes such as pancreatic lipase, inhibiting their activity and affecting the breakdown of dietary fats . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall metabolic processes within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its activity and effectiveness as an enzyme inhibitor .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to localize within specific compartments or organelles, where it can exert its inhibitory effects on enzymes . Targeting signals and post-translational modifications may direct this compound to these specific locations, enhancing its effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenyl butyrate typically involves the esterification of 2,4-dinitrophenol with butyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenyl butyrate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2,4-dinitrophenol and butyric acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

Major Products:

    Hydrolysis: 2,4-Dinitrophenol and butyric acid.

    Reduction: 2,4-Diaminophenyl butyrate.

    Substitution: Various substituted phenyl butyrates depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitrophenyl butyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection and quantification of functional groups.

    Biology: Employed in enzyme assays to study the activity of esterases and lipases.

    Medicine: Investigated for its potential as a prodrug that can be activated by specific enzymes in target tissues.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other chemical compounds.

Comparison with Similar Compounds

    2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the ester functionality.

    2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the butyrate ester.

    2,4-Dinitrophenyl acetate: Similar ester compound with an acetate group instead of butyrate.

Uniqueness: 2,4-Dinitrophenyl butyrate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to other dinitrophenyl derivatives. Its ability to act as a substrate for esterases makes it valuable in biochemical assays and research applications.

Properties

IUPAC Name

(2,4-dinitrophenyl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-2-3-10(13)18-9-5-4-7(11(14)15)6-8(9)12(16)17/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYGYGWGWKSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066975
Record name Butanoic acid, 2,4-dinitrophenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24273-19-6
Record name Butanoic acid, 2,4-dinitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24273-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butanoic acid, 2,4-dinitrophenyl ester
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Record name 2,4-Dinitrophenyl butyrate
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Record name Butanoic acid, 2,4-dinitrophenyl ester
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Record name Butanoic acid, 2,4-dinitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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